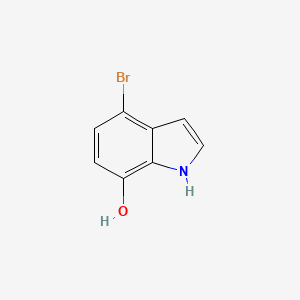

4-bromo-1H-indol-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXCLTPQVXMQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676458 | |

| Record name | 4-Bromo-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-91-8 | |

| Record name | 4-Bromo-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Retrosynthetic Analysis and Strategic Considerations

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-indol-7-ol

This guide provides a detailed exploration of a robust and scientifically validated synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in drug development and materials science. The strategic presence of the bromine atom at the C4 position and a hydroxyl group at the C7 position offers a versatile scaffold for further chemical elaboration, making it a valuable building block in the synthesis of complex molecular architectures.

The synthesis of C4-substituted indoles, particularly those with an oxygen-containing functional group, presents a notable challenge due to the inherent reactivity of the indole nucleus, which typically favors substitution at other positions.[1] This guide will dissect a common and effective strategy that navigates these challenges: a multi-step synthesis involving the preparation of a protected intermediate, 4-bromo-7-methoxy-1H-indole, followed by a final deprotection step to unveil the target hydroxyl group.

A logical retrosynthetic approach to this compound identifies the primary challenge as the selective introduction of the bromine and hydroxyl groups onto the indole core. Direct bromination of 7-hydroxyindole is often unselective and can lead to a mixture of products due to the activating nature of the hydroxyl group. Therefore, a more controlled approach involves the use of a protecting group for the hydroxyl functionality. The methoxy group serves as an excellent choice, leading to the key intermediate, 4-bromo-7-methoxy-1H-indole. The synthesis is thus broken down into two main stages:

-

Construction of the protected indole core: Synthesis of 4-bromo-7-methoxy-1H-indole.

-

Deprotection: Cleavage of the methyl ether to yield the final product, this compound.

This strategy allows for the precise installation of the bromine atom before the sensitive hydroxyl group is revealed.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of the Key Intermediate: 4-bromo-7-methoxy-1H-indole

The synthesis of 4-bromo-7-methoxy-1H-indole can be effectively achieved from 4-bromo-2-nitroanisole through a reaction with a vinyl Grignard reagent. This method is a variant of the Bartoli indole synthesis, which is a powerful tool for constructing substituted indoles from nitroarenes.

The reaction proceeds by the addition of vinylmagnesium bromide to 4-bromo-2-nitroanisole. The resulting intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination to form the indole ring. The temperature control during the Grignard addition is critical to prevent side reactions and ensure a reasonable yield.

Caption: Workflow for the synthesis of 4-bromo-7-methoxy-1H-indole.

Experimental Protocol: Synthesis of 4-bromo-7-methoxy-1H-indole

The following protocol is based on established procedures.[3]

-

Reaction Setup: To a solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in anhydrous tetrahydrofuran (THF, 300 ml), cooled to -60 °C under an inert atmosphere, slowly add vinylmagnesium bromide (1 M in THF).

-

Reaction Execution: Maintain the reaction temperature below -40 °C while stirring. Allow the reaction mixture to gradually warm to -40 °C over a period of 2 hours.

-

Quenching: Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 100 ml).

-

Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous phase with diethyl ether (Et2O, 200 ml). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain 4-bromo-7-methoxy-1H-indole.[3]

Part 3: The Final Step: O-Demethylation

The cleavage of the aryl methyl ether in 4-bromo-7-methoxy-1H-indole is the final and crucial step to yield the target molecule. This transformation is commonly achieved using strong Lewis acids, with boron tribromide (BBr3) being a particularly effective reagent for this purpose. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond.

Other reagents, such as hydrobromic acid (HBr), can also be employed for O-demethylation, but BBr3 often provides cleaner reactions and higher yields under milder conditions.

Caption: Final deprotection step to yield this compound.

Experimental Protocol: O-Demethylation of 4-bromo-7-methoxy-1H-indole

This is a general procedure for BBr3-mediated demethylation.

-

Reaction Setup: Dissolve 4-bromo-7-methoxy-1H-indole in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to -78 °C.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr3) in DCM (typically 1.1-1.5 equivalents) to the cooled solution.

-

Reaction: Stir the reaction mixture at low temperature for a specified time, allowing it to slowly warm to room temperature as needed, while monitoring the progress by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or methanol. Adjust the pH of the aqueous layer to be neutral or slightly basic and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to afford pure this compound.

Part 4: Data Summary

The following table summarizes the key transformations in the synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 4-bromo-2-nitroanisole | Vinylmagnesium bromide, THF | 4-bromo-7-methoxy-1H-indole | ~8%[3] |

| 2 | 4-bromo-7-methoxy-1H-indole | Boron tribromide (BBr3), DCM | This compound | Variable, often high |

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, multi-step pathway that utilizes a methoxy protecting group to direct the regioselective bromination and ensure the stability of the indole core during its construction. The outlined procedures, based on established chemical principles, provide a clear and reproducible route to this valuable synthetic intermediate. The choice of reagents and reaction conditions, particularly for the Grignard reaction and the final demethylation, are critical for the successful outcome of the synthesis. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic programs.

References

-

Sanz, R., et al. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. J. Org. Chem.. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-indol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-bromo-1H-indol-7-ol is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the hydroxyl group on the indole scaffold provides unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, for anticipating its behavior in biological systems, and for its development into potential therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into the causal relationships between its structure and properties.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The functionalization of the indole ring, particularly with halogens and hydroxyl groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom in this compound can serve as a handle for further chemical modifications through cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding interactions with biological targets.[2] This guide will delve into the core physicochemical properties that govern the behavior of this intriguing molecule.

Molecular Structure and Basic Properties

The foundational attributes of this compound are summarized in the table below. These properties are fundamental for any experimental work involving this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | ChemScene[3] |

| Molecular Weight | 212.04 g/mol | ChemScene[3] |

| CAS Number | 1167056-91-8 | ChemScene[3] |

| SMILES | OC1=CC=C(Br)C2=C1NC=C2 | ChemScene[3] |

Predicted Physicochemical Data

| Property | Predicted Value | Method/Source |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene |

| LogP (Octanol-Water Partition Coefficient) | 2.636 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

Expert Insight: The predicted LogP value of 2.636 suggests that this compound possesses moderate lipophilicity. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought to ensure sufficient membrane permeability without excessive accumulation in fatty tissues. The presence of both hydrogen bond donors (the N-H of the indole and the O-H of the phenol) and a hydrogen bond acceptor (the oxygen atom) indicates its potential to engage in specific interactions with biological macromolecules.

Experimental Determination of Physicochemical Properties

This section outlines the standard experimental protocols for determining key physicochemical properties. The causality behind the experimental choices is emphasized to provide a deeper understanding of the principles involved.

Melting Point

The melting point is a critical indicator of a compound's purity.[4][5] For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

Determination: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][7]

Self-Validating System: The sharpness of the melting range serves as an internal validation of purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Boiling Point

Due to the high melting point expected for a solid crystalline compound like this compound, its boiling point would likely be very high and determined under reduced pressure to prevent decomposition.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: A small amount of the liquid (if the compound is molten) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[8][9][10]

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Causality: This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure has overcome the external pressure. As the liquid cools, the vapor pressure drops, and the external pressure forces the liquid back into the capillary.

Solubility

Solubility is a critical parameter that influences formulation, bioavailability, and the choice of solvents for chemical reactions.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.[12] A measured volume of the solvent (e.g., 0.1 mL) is added incrementally with vigorous shaking.[12][13]

-

Observation: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[13]

-

pH-Dependent Solubility: For aqueous solubility, tests should be conducted at different pH values (e.g., acidic, neutral, and basic) to assess the impact of the phenolic hydroxyl group's ionization.[14][15]

Caption: Workflow for Qualitative Solubility Testing.

pKa Determination

The pKa value quantifies the acidity of the phenolic hydroxyl group and the N-H of the indole. This is crucial for understanding its ionization state at physiological pH.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration of the phenolic proton.[16][17]

Expert Insight: The indole N-H is generally much less acidic than the phenolic O-H, and its pKa may be difficult to determine in aqueous media. The phenolic hydroxyl group is expected to have a pKa in the range of 8-10, similar to other substituted phenols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[18][19]

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and hydroxyl substituents.

-

N-H Proton: The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (often > 8.0 ppm).

-

O-H Proton: The phenolic O-H proton will also appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum:

-

The spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

The chemical shifts of the carbons will be influenced by the attached heteroatoms (Br, O, N). Carbons attached to these electronegative atoms will be deshielded and appear at a downfield chemical shift.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, which is a good choice for compounds with exchangeable protons).[20]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[21]

-

Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.[22]

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be devised based on established indole syntheses. One potential approach is a modification of the Fischer indole synthesis or a palladium-catalyzed cyclization of a suitably substituted aniline derivative.[1][23] A general procedure for the synthesis of 4-halo-1H-indoles from 2,3-dihalophenols has been reported, which could potentially be adapted.[24]

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other transformations common to phenols. The indole ring itself can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The indole core is a well-established pharmacophore, and the bromo and hydroxyl functionalities provide opportunities for diversification and optimization of biological activity.[1][2] For example, substituted indoles have been investigated as inhibitors of various protein kinases, which are important targets in oncology.[2]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies used to determine them. While some experimental data for this specific compound remains to be reported, the information presented herein, based on predictions, data from analogous structures, and established scientific principles, provides a solid foundation for researchers and scientists working with this and related compounds. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this compound in the discovery and development of new medicines.

References

- Acta Scientific. (2022, August 30).

- BenchChem.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.

- ChemScene. 1167056-91-8 | this compound.

- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- JoVE. (2017, February 22).

- PubMed. (2004, October 18). Accurate pKa determination for a heterogeneous group of organic molecules.

- ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?

- Royal Society of Chemistry.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Sigma-Aldrich. 4-Bromo-1H-indole-3-carboxylic Acid - Benchchem.

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

- University of Calgary.

- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Vijay Nazare.

- Wikipedia.

-

. NMR Techniques in Organic Chemistry: a quick guide.

-

. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

-

. Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO.

-

. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

. The pKa in Organic Chemistry.

-

. (2013, August 8). Development of Methods for the Determination of pKa Values.

-

. (2009, October 31). (4-Bromo-phen-yl)(1H-indol-7-yl)methanone.

-

. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- www2.chemistry.msu.edu. NMR Spectroscopy.

-

. Video: Melting Point Determination of Solid Organic Compounds.

-

. How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

-

. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC.

-

. 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum.

-

. Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.

-

. 4-Bromoindole(52488-36-5) 1H NMR spectrum.

-

. How can synthesis 4-bromo indole and 4-methyl indole?

-

. (2025, February 14). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone.

-

. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

-

. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0295171).

-

. 1H-Indole-7-carboxylic acid, 4-broMo-, Methyl ester.

-

. (PDF) (4-Bromophenyl)(1H-indol-7-yl)methanone.

-

. 1167056-91-8 | this compound.

- pubmed.ncbi.nlm.nih.gov. (4-Bromo-phen-yl)(1H-indol-7-yl)methanone.

-

. 4-Bromoindole | CAS#:52488-36-5.

-

. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.

-

. 4-Bromo-1H-indole-7-carboxylic acid CAS#: 1211594-25-0.

- pubchem.ncbi.nlm.nih.gov.

Sources

- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-7-methyl-1H-indole-3-carboxylic Acid [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. pennwest.edu [pennwest.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. youtube.com [youtube.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

A Multi-Technique Approach to the Definitive Structural Elucidation of 4-bromo-1H-indol-7-ol

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise determination of their substitution patterns is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research and development programs. This guide presents a comprehensive, field-proven workflow for the unambiguous molecular structure elucidation of 4-bromo-1H-indol-7-ol, a substituted indole with potential as a synthetic intermediate. By integrating a suite of orthogonal analytical techniques—from mass spectrometry and spectroscopy to computational modeling and X-ray crystallography—we provide a self-validating system that moves from initial hypothesis to definitive confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and logical framework for structural verification.

Introduction: The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of indole chemistry, subtle changes in the position of substituents can dramatically alter a compound's pharmacological profile. Therefore, the initial step in any research program involving a novel or complex molecule is the unequivocal confirmation of its chemical structure. Simply synthesizing a target is insufficient; one must prove its identity with a high degree of scientific certainty.

This guide details the systematic elucidation of this compound. We eschew a simple listing of techniques in favor of a narrative that follows a logical progression of inquiry. Each step is designed to answer a specific question, with the collective data building an irrefutable case for the proposed structure. The causality behind each experimental choice is explained, providing a framework that is both educational and practically applicable.

Proposed Molecular Structure

The target molecule for this elucidation study is this compound. Its basic properties are summarized below.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| IUPAC Name | This compound |

| CAS Number | 1167056-91-8 |[1] |

Below is a diagram of the proposed structure with atom numbering that will be used for spectroscopic assignments throughout this guide.

Caption: Proposed structure of this compound with IUPAC numbering.

The Elucidation Workflow: A Strategy for Confirmation

A robust structural elucidation is not a single experiment but a multi-faceted investigation. Our workflow is designed to be systematic, with each step providing orthogonal data that corroborates the findings of the previous ones.

Caption: A logical workflow for the structural elucidation of a novel molecule.

Mass Spectrometry: Answering "What is the Formula?"

Expertise & Causality: The first and most fundamental question is: what is the elemental composition of the sample? High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. Unlike unit-resolution MS, HRMS provides a mass measurement with high precision (typically to four or more decimal places), allowing for the determination of a unique molecular formula. For a bromine-containing compound, MS also offers a critical self-validation checkpoint: the characteristic isotopic signature of bromine.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: Determine the monoisotopic mass from the resulting spectrum and use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance window (e.g., ±5 ppm).

Expected Data & Interpretation

The presence of bromine is definitively confirmed by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic doublet for every bromine-containing ion, where the M and M+2 peaks are of almost equal intensity.

Table 2: Predicted HRMS Data for C₈H₆BrNO

| Ion | Formula | Calculated Exact Mass | Observed Pattern |

|---|---|---|---|

| [M+H]⁺ | C₈H₇⁷⁹BrNO⁺ | 211.9760 | Base peak (M) |

| [M+H]⁺ | C₈H₇⁸¹BrNO⁺ | 213.9740 | Isotopic peak (M+2) of ~98% relative intensity |

| [M-H]⁻ | C₈H₅⁷⁹BrNO⁻ | 210.9614 | Base peak (M) |

| [M-H]⁻ | C₈H₅⁸¹BrNO⁻ | 212.9594 | Isotopic peak (M+2) of ~98% relative intensity |

Trustworthiness: A match between the experimentally observed exact mass (within 5 ppm) and the calculated mass, combined with the signature 1:1 isotopic doublet, provides extremely high confidence in the molecular formula C₈H₆BrNO. This result validates the success of the synthesis and rules out numerous alternative structures and impurities.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: With the molecular formula established, the next logical step is to confirm the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for this purpose. It probes the vibrational frequencies of bonds within the molecule, providing a characteristic "fingerprint" of the functional groups present. For this compound, we are specifically looking for evidence of the N-H bond of the indole and the O-H bond of the phenol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum of an indole derivative will show several characteristic bands. The N-H and O-H stretching vibrations are particularly informative.[2][3]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenol | O-H stretch | ~3200 - 3600 | Broad, strong |

| Indole | N-H stretch | ~3400 - 3500 | Sharp to medium, often overlapping with O-H |

| Aromatic | C-H stretch | ~3000 - 3100 | Medium to weak |

| Aromatic | C=C stretch | ~1450 - 1600 | Multiple sharp bands of varying intensity |

| Phenyl-Br | C-Br stretch | ~500 - 600 | Medium to strong (in fingerprint region) |

Trustworthiness: The observation of strong absorptions in the N-H/O-H region provides direct, self-validating evidence for the presence of these crucial functional groups. While IR cannot distinguish between isomers, it confirms that the necessary building blocks of the molecule are present, corroborating the HRMS data.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, count, and connectivity of atoms (primarily ¹H and ¹³C). A combination of 1D and 2D NMR experiments is required to piece together the complete carbon-hydrogen framework and definitively establish the positions of the bromine and hydroxyl substituents.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for molecules with exchangeable protons (N-H, O-H) as it slows down the exchange rate, allowing them to be observed more clearly.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire a suite of 2D experiments, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range, 2-3 bond correlation).

¹H and ¹³C NMR: The Atomic Census

The 1D spectra provide an inventory of the unique proton and carbon environments in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predictions are illustrative and actual values may vary based on solvent and concentration)

| Position | ¹H Prediction (ppm) | Multiplicity | ¹³C Prediction (ppm) |

| 1-NH | 10.5 - 11.5 | br s | - |

| 2-CH | 7.2 - 7.4 | t | ~125 |

| 3-CH | 6.4 - 6.6 | t | ~102 |

| 3a-C | - | - | ~128 |

| 4-C | - | - | ~115 (C-Br) |

| 5-CH | 6.9 - 7.1 | d | ~122 |

| 6-CH | 6.7 - 6.9 | t | ~110 |

| 7-C | - | - | ~145 (C-OH) |

| 7a-C | - | - | ~120 |

| 7-OH | 9.0 - 10.0 | br s | - |

2D NMR: Establishing Connectivity and Proving the Regiochemistry

While 1D NMR suggests the pieces, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to proving the 4-bromo-7-ol substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations to Confirm the Structure:

-

Proton H6 to C4 and C7a: A correlation from the proton at position 6 (H6) to the carbon bearing the bromine (C4) and the bridgehead carbon C7a would be strong evidence for their relative positions.

-

Proton H5 to C4 and C7: A correlation from H5 to the brominated carbon C4 and the hydroxylated carbon C7 is crucial. This definitively places H5 between these two substituted carbons.

-

Proton H2 to C3a and C7a: Correlations from the pyrrole proton H2 to the bridgehead carbons C3a and C7a confirm the fusion of the two rings.

Caption: Key long-range HMBC correlations confirming the 4-bromo and 7-ol positions.

Trustworthiness: The complete and consistent dataset from ¹H, ¹³C, COSY, HSQC, and HMBC experiments forms a powerful, self-validating system. Each correlation must align with the proposed structure. Any inconsistencies would immediately invalidate the hypothesis and suggest an alternative isomeric structure.

Computational Chemistry: Validating the NMR Assignment

Expertise & Causality: To further increase confidence in the NMR assignments, we can compare the experimental data to a theoretically predicted spectrum. Quantum chemical methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with remarkable accuracy.[4][5] This process involves calculating the magnetic shielding tensors for each nucleus in the computationally optimized 3D structure of the molecule. A strong linear correlation between the experimental and calculated chemical shifts provides powerful evidence that the assigned structure is correct.[6]

Protocol: DFT-GIAO NMR Prediction

-

Structure Minimization: The 3D structure of this compound is built in silico and its geometry is optimized using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) calculation is performed on the optimized geometry to compute the isotropic magnetic shielding constants for all ¹H and ¹³C atoms.

-

Chemical Shift Prediction: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (TMS), using the equation: δ_calc = σ_TMS - σ_iso.

-

Correlation Analysis: The calculated chemical shifts (δ_calc) are plotted against the experimental chemical shifts (δ_exp).

Data Interpretation: A successful correlation will yield a straight line with a high coefficient of determination (R² > 0.99). This demonstrates that the electronic environments of the nuclei in the experimental sample are accurately represented by the proposed in silico model, thereby validating the structural assignment.

X-ray Crystallography: The Ultimate Confirmation

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case, the "gold standard" for molecular structure determination is single-crystal X-ray crystallography.[7] This technique provides a definitive, three-dimensional map of the electron density in a single crystal, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and intermolecular interactions.[8][9][10]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound must be grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, or vapor diffusion.[7]

-

Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. The crystal is then irradiated with a focused beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to produce the final, detailed atomic model.

Data Interpretation: The output is an unambiguous 3D model of the molecule. For this compound, this would definitively confirm:

-

The connectivity of the indole core.

-

The placement of the bromine atom at C4.

-

The placement of the hydroxyl group at C7.

-

Intermolecular interactions in the solid state, such as hydrogen bonding between the N-H and O-H groups of adjacent molecules.[11][12]

Trustworthiness: X-ray crystallography is considered definitive proof of structure. Its results are unambiguous and provide the highest possible level of confidence, serving as the final, incontrovertible piece of evidence in the elucidation workflow.

Conclusion

The structural elucidation of this compound, or any novel molecule, is a systematic process of hypothesis and verification. This guide has outlined a logical and robust workflow that builds a case from the ground up. We began by confirming the molecular formula with HRMS, identified key functional groups with IR spectroscopy, and then meticulously assembled the molecular framework using a suite of 1D and 2D NMR experiments. The NMR assignments were further validated through comparison with computationally predicted data. Finally, the structure was definitively proven by single-crystal X-ray crystallography.

By following this multi-technique, self-validating approach, researchers can ensure the scientific integrity of their work, building a solid and irrefutable foundation for further studies in drug development, medicinal chemistry, and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromo-1H-indol-7-ol (CAS 1167056-91-8)

A Note to the Researcher: This guide provides a comprehensive overview of the available information for 4-Bromo-1H-indol-7-ol (CAS 1167056-91-8). It is important to note that while this compound is commercially available as a chemical building block, detailed experimental data regarding its synthesis, comprehensive spectral characterization, and biological activity are not extensively documented in currently accessible scientific literature. This guide, therefore, synthesizes the available information on the broader class of indole derivatives and provides theoretical and comparative data to offer a foundational understanding for researchers.

Chemical Identity and Physicochemical Properties

This compound is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic structure found in a vast array of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring is anticipated to significantly influence its electronic properties, reactivity, and potential biological interactions.

| Property | Value | Source |

| CAS Number | 1167056-91-8 | |

| Molecular Formula | C₈H₆BrNO | |

| Molecular Weight | 212.04 g/mol | |

| SMILES | OC1=CC=C(Br)C2=C1NC=C2 | |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | |

| Predicted LogP | 2.636 |

Synthesis and Purification

Conceptual Synthetic Workflow:

A conceptual workflow for the synthesis of this compound.

General Protocol for Indole Synthesis (Illustrative Example):

The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an alkyne and an ortho-iodoaniline. A variation of this method could potentially be adapted for the synthesis of this compound.

Step-by-Step Conceptual Protocol:

-

Starting Material Preparation: Synthesis of a 2-alkynyl-3-bromo-6-methoxyaniline precursor. The methoxy group can serve as a protected form of the final hydroxyl group.

-

Cyclization: Palladium-catalyzed intramolecular cyclization of the precursor to form the 4-bromo-7-methoxyindole.

-

Deprotection: Cleavage of the methyl ether to yield the final this compound.

-

Purification: The crude product would likely require purification by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectral Characterization (Predicted and Comparative Data)

As experimental spectra for this compound are not publicly available, this section provides predicted data and comparisons with a structurally similar compound, 4-bromoindole, to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

NH Proton: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

-

Aromatic Protons: The protons on the indole ring will exhibit characteristic coupling patterns. The proton at C2 is expected to be a triplet around δ 7.2-7.4 ppm. The proton at C3 will likely be a triplet around δ 6.5-6.7 ppm. The protons on the benzene ring will appear as doublets or multiplets in the aromatic region (δ 6.8-7.5 ppm), with their exact shifts influenced by the bromine and hydroxyl substituents.

Reference ¹H NMR Data for 4-Bromoindole: A published spectrum shows a broad singlet at δ 8.28 ppm (NH), a multiplet from δ 7.23-7.37 ppm (3H), a triplet at δ 7.06 ppm (1H), and a multiplet from δ 6.60-6.64 ppm (1H)[1].

¹³C NMR (Predicted):

-

The carbon atoms of the indole ring will have characteristic chemical shifts. C2 is typically found around δ 125 ppm, C3 around δ 102 ppm, and the carbons of the benzene ring will appear between δ 110-140 ppm. The carbon bearing the bromine (C4) and the carbon bearing the hydroxyl group (C7) will be significantly influenced by these substituents.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 211 and 213 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways for indoles include the loss of HCN (27 Da) and subsequent rearrangements.

Infrared (IR) Spectroscopy

Expected Characteristic Absorptions:

-

N-H Stretch: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretch.

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: In the region of 1200-1350 cm⁻¹.

-

C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been reported, the indole nucleus is a well-established pharmacophore with a broad range of biological activities. The introduction of halogen and hydroxyl groups can significantly modulate the pharmacological profile of the parent indole scaffold.

Potential Areas of Investigation:

-

Anticancer Activity: Many substituted indoles exhibit potent anticancer properties by targeting various signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. The bromination of the indole ring has, in some cases, been shown to enhance cytotoxic activity.

-

Antibacterial and Antifungal Activity: Indole derivatives have been extensively investigated for their antimicrobial properties. The specific substitution pattern of this compound may confer activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The indole scaffold can act as a template for the design of inhibitors for various enzymes, including kinases, which are critical targets in drug discovery.

Workflow for Biological Evaluation:

A general workflow for the biological evaluation of a novel compound like this compound.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a readily available synthetic building block with the potential for diverse applications in medicinal chemistry and drug discovery. The lack of comprehensive characterization and biological data in the public domain presents an opportunity for further research. Future studies should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Performing full spectral characterization (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis) to confirm its structure and purity.

-

Conducting broad biological screening to identify potential therapeutic applications.

-

Investigating the structure-activity relationships of related derivatives to guide the development of more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this intriguing indole derivative.

References

- Due to the lack of specific literature on CAS number 1167056-91-8, the reference list is currently unavailable.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-bromo-1H-indol-7-ol

Introduction

4-bromo-1H-indol-7-ol is a halogenated hydroxyindole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—containing both an electron-donating hydroxyl group and an electron-withdrawing bromine atom—creates a unique electronic and structural profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, explains the underlying principles governing the spectral features, and presents a robust experimental protocol for data acquisition.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for spectral assignment. The standard IUPAC numbering for the indole ring is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data are summarized in the table below. The spectrum is expected to show five distinct signals in the aromatic region, one for each proton on the indole ring, in addition to the signals for the N-H and O-H protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 11.0 - 11.5 | br s | - |

| H-2 | 7.25 - 7.35 | t | J = 2.5 - 3.0 Hz |

| H-3 | 6.40 - 6.50 | t | J = 2.0 - 2.5 Hz |

| H-5 | 6.95 - 7.05 | d | J = 8.0 - 8.5 Hz |

| H-6 | 6.60 - 6.70 | d | J = 8.0 - 8.5 Hz |

| H-7 (O-H) | 9.0 - 9.5 | br s | - |

br s = broad singlet, t = triplet, d = doublet

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all eight carbon signals of the indole core. The chemical shifts are influenced by the electronic effects of the bromine and hydroxyl substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 123.0 - 125.0 |

| C-3 | 101.0 - 103.0 |

| C-3a | 125.0 - 127.0 |

| C-4 | 112.0 - 114.0 |

| C-5 | 121.0 - 123.0 |

| C-6 | 110.0 - 112.0 |

| C-7 | 145.0 - 147.0 |

| C-7a | 129.0 - 131.0 |

Part 2: Scientific Rationale and Spectral Interpretation (E-E-A-T)

Expertise & Experience: The Causality Behind the Chemical Shifts

The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents.

-

¹H NMR Analysis:

-

N-H Proton (H-1): The indole N-H proton is typically found far downfield (>10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆. Its signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

-

Pyrrole Ring Protons (H-2, H-3): H-2 and H-3 are part of the electron-rich pyrrole ring. H-3 is generally more shielded (upfield) than H-2. They often show a small triplet-like or doublet of doublets pattern due to coupling with each other and with the N-H proton.

-

Benzene Ring Protons (H-5, H-6): The hydroxyl group at C-7 is a strong electron-donating group (EDG) through resonance, increasing the electron density at the ortho (C-6) and para (not present) positions. This results in a significant upfield shift for H-6. The bromine at C-4 is an electron-withdrawing group (EWG) through induction but weakly donating through resonance. Its primary effect is to deshield the adjacent H-5 proton. The coupling between H-5 and H-6 is expected to be a standard ortho coupling (³J ≈ 8-9 Hz), resulting in two doublets.

-

-

¹³C NMR Analysis:

-

C-7 (Hydroxyl-bearing): The most downfield signal in the spectrum (apart from C-7a) is predicted to be C-7. This is due to the direct attachment of the electronegative oxygen atom, which strongly deshields the carbon nucleus.

-

C-4 (Bromo-bearing): The C-Br bond introduces a "heavy atom effect," which, contrary to simple electronegativity arguments, causes a significant upfield (shielding) effect on the directly attached carbon. Therefore, C-4 is expected to be more shielded than a typical unsubstituted aromatic carbon.[1][2]

-

Influence of Substituents on Other Carbons: The electron-donating -OH group at C-7 increases electron density throughout the benzene portion of the ring, causing a general shielding (upfield shift) of C-5 and C-7a. The bromine at C-4 will have a deshielding inductive effect on the adjacent C-3a and C-5 carbons. The interplay of these effects results in the predicted chemical shifts. The rate of bromination reactions on substituted indoles is highly dependent on the electronic nature of the substituent.[3]

-

Caption: Influence of substituents on the NMR chemical shifts.

Trustworthiness: A Self-Validating Protocol

To ensure the accuracy of the spectral assignments, a series of 2D NMR experiments should be performed. This multi-faceted approach provides internal validation for the structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment will confirm the coupling between H-5 and H-6 on the benzene ring and between H-2 and H-3 on the pyrrole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of C-2, C-3, C-5, and C-6 once the proton spectrum is assigned.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary carbons (C-3a, C-4, C-7, C-7a). For example, the H-2 proton should show a correlation to C-3 and C-3a, while the H-5 proton should correlate to C-3a, C-4, and C-7. These long-range correlations build a complete, validated map of the carbon skeleton.

Part 3: Experimental Methodology

This section provides a detailed, step-by-step protocol for the acquisition of high-quality NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and its ability to slow down the exchange of labile N-H and O-H protons, often resulting in sharper signals.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

-

Set the sample temperature to 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 12-15 ppm (centered around 6-7 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift by setting the residual DMSO peak to 2.50 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm (centered around 110-120 ppm).

-

Acquisition Time: ~1.2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the chemical shift by setting the DMSO-d₆ carbon signal to 39.52 ppm.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. Optimize the spectral widths in both dimensions to cover all relevant signals.

-

Caption: Standard workflow for NMR data acquisition and analysis.

References

-

Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 465-474. [Link]

-

Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634. [Link]

-

Pérez-Estrada, S., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35). [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved January 5, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

- 1. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1H-indol-7-ol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-bromo-1H-indol-7-ol, a halogenated indole derivative of interest to researchers in drug development and medicinal chemistry. Moving beyond rote protocols, this document elucidates the causal reasoning behind critical methodological choices, from sample preparation to high-resolution mass spectrometry and data interpretation. We will explore the unique isotopic signature of bromine and detail the fragmentation behavior of the indole scaffold, equipping the analyst with the necessary expertise to develop a robust, sensitive, and self-validating analytical method. The methodologies presented herein are grounded in established principles of mass spectrometry and are designed to be adaptable to various research contexts, from metabolite identification to purity assessment.

Introduction: The Analytical Imperative for this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Halogenation, particularly bromination, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of such molecules. This compound (Molecular Formula: C₈H₆BrNO, Molecular Weight: 212.04 g/mol ) is a representative of this class.[1] Accurate and precise characterization of this and related compounds is paramount during synthesis, metabolic studies, and quality control.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural information from minute sample quantities.[2][3] This guide provides the foundational knowledge and practical protocols to successfully analyze this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | ChemScene[1] |

| Average Molecular Weight | 212.04 g/mol | ChemScene[1] |

| Monoisotopic Mass | 210.96327 Da | Calculated |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene[1] |

| LogP | 2.636 | ChemScene[1] |

The Mass Spectrometric Fingerprint: Ionization and the Bromine Isotope Pattern

A successful MS analysis begins with the efficient generation of gas-phase ions. For a moderately polar molecule like this compound, containing hydroxyl and amine functionalities, Electrospray Ionization (ESI) is the method of choice.[4]

-

Expertise & Causality: ESI is a soft ionization technique ideal for polar, thermally labile compounds, preventing the degradation that might occur with harder methods like Electron Ionization (EI).[4][5] We select positive ion mode ESI ([M+H]⁺) as the primary mode of analysis. The indole nitrogen and, to a lesser extent, the hydroxyl oxygen are readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid), leading to a strong signal for the protonated molecule.

The most telling characteristic of this compound in a mass spectrum is the unmistakable pattern imparted by its bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a distinctive isotopic cluster for any bromine-containing ion, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[8][9][10]

Table 2: Predicted m/z for the Molecular Ion of this compound

| Ion Species | Isotope Combination | Predicted Monoisotopic m/z | Relative Abundance |

| [M+H]⁺ | C₈H₇⁷⁹BrNO⁺ | 211.9709 | ~100% |

| [M+H]⁺ | C₈H₇⁸¹BrNO⁺ | 213.9689 | ~97% |

The Analytical Workflow: From Sample to Signal

A robust and reproducible analysis relies on a well-designed workflow. The following diagram outlines the logical progression from sample preparation to final data interpretation.

Caption: Overall workflow for the analysis of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality checks and clear rationales for each step.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

-

Trustworthiness: This protocol is designed to remove common interferences like salts, proteins, and highly nonpolar or polar contaminants that can cause ion suppression in the ESI source, ensuring a cleaner baseline and more accurate quantification.[3][11] The use of a C18 sorbent is appropriate for the moderate polarity of the target analyte.[12][13]

-

Methodology:

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

-

Rationale: This activates the C18 stationary phase by solvating the hydrocarbon chains.

-

-

Sample Loading: Dilute the sample (e.g., from a reaction mixture or biological extract) with 1% formic acid in water to a final volume of 1 mL. Load the sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

-

Rationale: The acidic aqueous environment ensures the analyte is protonated and promotes retention on the nonpolar C18 phase.

-

-

Wash Step: Wash the cartridge with 1 mL of 5% methanol in water.

-

Rationale: This removes highly polar impurities and salts that did not retain on the sorbent.

-

-

Elution: Elute the target analyte with 1 mL of methanol into a clean collection tube.

-

Rationale: The high concentration of organic solvent disrupts the hydrophobic interaction between the analyte and the C18 phase, releasing it from the column.

-

-

Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC system, promoting good peak shape.

-

-

Protocol 2: LC-MS/MS Analysis

-

Trustworthiness: This method couples the separating power of HPLC with the specificity of tandem mass spectrometry (MS/MS), providing two layers of identification: retention time and specific mass transitions.[14][15] Using Multiple Reaction Monitoring (MRM) ensures high sensitivity and selectivity for quantitative applications.

-

Instrumentation:

-

LC System: UHPLC/HPLC system capable of binary gradients.

-

Mass Spectrometer: Triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.

-

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Method:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: +3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Full Scan (MS1): Scan m/z 100-300 to observe the characteristic [M+H]⁺ isotopic doublet at m/z 212.0/214.0.

-

Tandem MS (MS/MS):

-

Select the precursor ion m/z 212.0 (the ⁷⁹Br isotope is typically chosen as it is slightly more abundant).

-

Apply collision energy (start with ~20 eV and optimize) to induce fragmentation.

-

Monitor for characteristic product ions.

-

-

Table 3: Example MRM Transitions for Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Transition Name | Use |

| 212.0 | 184.0 | ⁷⁹Br → [M+H-CO]⁺ | Quantifier |

| 212.0 | 133.0 | ⁷⁹Br → [M+H-Br]⁺ | Qualifier |

| 214.0 | 186.0 | ⁸¹Br → [M+H-CO]⁺ | Qualifier (Confirms Br presence) |

Data Interpretation: Deciphering the Fragmentation Pathway

Understanding the fragmentation of this compound is key to confirming its identity.[16] In tandem MS, collision-induced dissociation (CID) provides energy to the protonated molecule, causing it to break apart in a predictable manner. The indole scaffold is relatively stable, but specific cleavages can be anticipated.[17]

-

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, involving the hydroxyl group and the aromatic ring. This would result in a loss of 28 Da.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).

-

Ring Cleavages: More energetic collisions can induce cleavage of the indole ring system, though these are often less intense fragments.

The following diagram illustrates a plausible fragmentation cascade for the [M+H]⁺ ion of this compound.

Caption: Plausible fragmentation pathway for protonated this compound.

Conclusion

This guide has detailed a comprehensive, science-driven approach to the mass spectrometric analysis of this compound. By understanding the principles of ionization, recognizing the unique isotopic signature of bromine, implementing clean sample preparation, and interpreting fragmentation data, researchers can develop highly reliable and robust analytical methods. The provided protocols serve as a validated starting point for method development, empowering drug development professionals to confidently characterize this and other structurally related molecules with the highest degree of scientific integrity.

References

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry. Available at: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2011). NIH National Center for Biotechnology Information. Available at: [Link]

-

Conditions for LC-MS/MS analysis of indole species. ResearchGate. Available at: [Link]

-

Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Available at: [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). MDPI. Available at: [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. Available at: [Link]

-

Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). MDPI. Available at: [Link]

-

Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2025). Analyst. Available at: [Link]

-

Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

-

LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. ResearchGate. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]

-

High-resolution mass spectrometry of small molecules bound to membrane proteins. (2016). NIH National Center for Biotechnology Information. Available at: [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Available at: [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

-

Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. (2016). MDPI. Available at: [Link]

-

(PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). ResearchGate. Available at: [Link]

-

Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006). LCGC International. Available at: [Link]

-

Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. Available at: [Link]

-

Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Infoscience. Available at: [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). MDPI. Available at: [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

(4-bromophenyl)(1H-indol-7-yl)methanone. PubChem. Available at: [Link]

-

4-Bromoindole. PubChem. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). PubMed. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2018). PubMed. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Identification of simple naturally occurring indoles by mass spectrometry. Scilit. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. organomation.com [organomation.com]

- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biocompare.com [biocompare.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of 4-bromo-1H-indol-7-ol

An In-depth Technical Guide to the Potential Biological Activity of 4-bromo-1H-indol-7-ol

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and structural versatility allow for fine-tuning of pharmacological profiles, leading to numerous therapeutic agents.[3][4] The introduction of halogen atoms, particularly bromine, can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and potency.[2][5] Brominated indoles, especially those derived from marine organisms, have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties.[6][7] This guide provides a predictive exploration of the potential biological activities of this compound, a specific, under-researched member of this chemical class. While direct experimental data on this compound is limited, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to hypothesize its potential as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent. Detailed, field-proven experimental protocols are provided to systematically validate these hypotheses, offering a roadmap for researchers and drug development professionals.

Molecular Profile and Synthetic Strategy

1.1. Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1167056-91-8[8]

-

Molecular Formula: C₈H₆BrNO[8]

-

Molecular Weight: 212.04 g/mol [8]

-

Structure: (A placeholder image, as I cannot generate images directly)